molecular formula C17H24N2O4 B11023582 N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11023582
M. Wt: 320.4 g/mol
InChI Key: POPBDSSWAWDZNJ-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules, and it is functionalized with ethoxypropyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidine ring.

    Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be attached through an alkylation reaction, where an ethoxypropyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound may be studied for its biological activity, including its potential as a drug candidate for various diseases.

    Medicine: It could be investigated for its therapeutic potential, particularly in areas such as pain management, inflammation, or neurological disorders.

    Industry: The compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors in the body, leading to a modulation of their activity. This interaction could involve binding to the active site of an enzyme, altering receptor conformation, or interfering with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-4-oxopyrrolidine-3-carboxamide: Similar structure but with a different position of the oxo group.

Uniqueness

N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H24N2O4/c1-3-23-9-5-8-18-17(21)13-10-16(20)19(12-13)14-6-4-7-15(11-14)22-2/h4,6-7,11,13H,3,5,8-10,12H2,1-2H3,(H,18,21)

InChI Key

POPBDSSWAWDZNJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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